molecular formula C11H15NO B14154263 2-methyl-N-propylbenzamide CAS No. 123862-68-0

2-methyl-N-propylbenzamide

Cat. No.: B14154263
CAS No.: 123862-68-0
M. Wt: 177.24 g/mol
InChI Key: GYZQPZPWICRXQY-UHFFFAOYSA-N
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Description

2-Methyl-N-propylbenzamide is a benzamide derivative characterized by a benzoyl group substituted with a methyl group at the ortho position and an N-propylamide moiety. Benzamides are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their hydrogen-bonding capabilities and structural versatility.

Properties

CAS No.

123862-68-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-methyl-N-propylbenzamide

InChI

InChI=1S/C11H15NO/c1-3-8-12-11(13)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,12,13)

InChI Key

GYZQPZPWICRXQY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-N-propylbenzamide can be synthesized through the direct condensation of 2-methylbenzoic acid and propylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of propylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the amide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. The use of catalysts, such as Lewis acids immobilized on solid supports, can enhance the reaction efficiency and yield. Ultrasonic irradiation has also been reported to improve the reaction rate and yield by providing better mixing and energy transfer .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: 2-methylbenzoic acid.

    Reduction: 2-methyl-N-propylamine.

    Substitution: Halogenated derivatives such as 2-bromo-N-propylbenzamide.

Scientific Research Applications

2-methyl-N-propylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-propylbenzamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key benzamide derivatives and their structural distinctions:

Compound Name Substituents/Functional Groups Key Features
2-Methyl-N-propylbenzamide - Methyl at C2 of benzene
- N-propylamide
Base structure; potential for hydrogen bonding and ligand design.
2-(N-Allylsulfamoyl)-N-propylbenzamide - Allylsulfamoyl at C2
- N-propylamide
Enhanced electronic properties due to sulfonamide group; studied via DFT .
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide - Methyl at C2
- Thiourea linkage to 4-methylpyridine
Thiourea moiety enables metal coordination; synthesized via isothiocyanate intermediate .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide - Methyl at C3
- Hydroxy-tert-butylamide
N,O-bidentate directing group for C–H bond functionalization .
N-(2-Hydroxy-2-methylpropyl)-3-methoxybenzamide - Methoxy at C3
- Hydroxy-isopropylamide
Polar groups enhance solubility; potential for pharmaceutical applications .

Spectroscopic and Computational Analysis

  • Spectroscopy : All compounds are characterized using ¹H/¹³C NMR, IR, and mass spectrometry. For instance, the allylsulfamoyl derivative exhibits IR bands corresponding to sulfonamide (1320 cm⁻¹) and amide (1650 cm⁻¹) groups .
  • X-ray Diffraction : Single-crystal studies reveal intermolecular hydrogen bonds and packing patterns. The allylsulfamoyl compound forms a 3D network via N–H···O and C–H···π interactions .
  • DFT Calculations : Used to optimize molecular geometries and predict HOMO-LUMO energies. The allylsulfamoyl derivative has a band gap of ~4.5 eV, indicating moderate reactivity .

Key Research Findings

Electronic Effects : Sulfonamide and thiourea substituents lower LUMO energies, enhancing electrophilicity compared to simple benzamides .

Steric Influence : Bulky groups (e.g., hydroxy-tert-butyl) improve regioselectivity in catalytic reactions .

Solubility : Polar substituents like methoxy and hydroxy groups increase aqueous solubility, broadening pharmacological applicability .

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